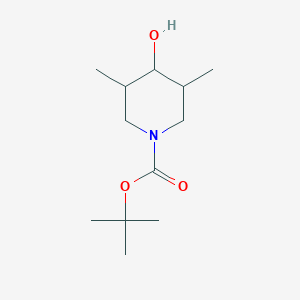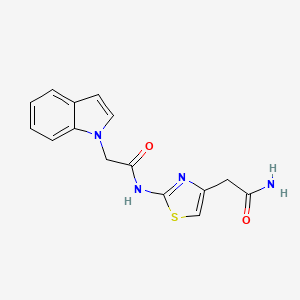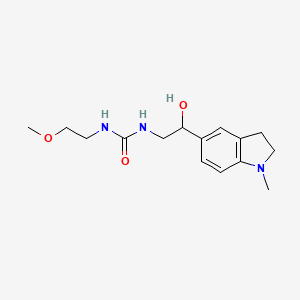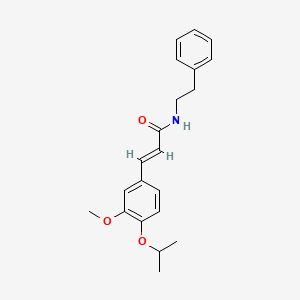![molecular formula C19H17F3N4O4 B2565754 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775336-77-0](/img/structure/B2565754.png)
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is a complex molecule that likely possesses a heterocyclic structure based on the presence of oxadiazole and pyrido[1,2-c]pyrimidine moieties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be useful in understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related oxadiazole and pyrimidine derivatives is well-documented. For instance, the paper titled "Facile Synthesis and NO-Generating Property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides" describes the synthesis of oxadiazolo[3,4-d]pyrimidine derivatives using oxidative intramolecular cyclization, which could be a relevant method for synthesizing the oxadiazole part of the target compound . Another paper, "A Series of Functionalized 5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones," discusses a water-mediated, catalyst-free synthesis of pyrimidine derivatives . These methods may offer insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of the target compound likely features a combination of aromatic and non-aromatic rings, with potential for intramolecular hydrogen bonding and pi-pi stacking interactions, as seen in related compounds . The presence of a trifluoromethoxy group suggests the possibility of strong electron-withdrawing effects, which could influence the compound's reactivity and electronic properties.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from related structures. For example, oxadiazolo[3,4-d]pyrimidine derivatives have been shown to generate nitric oxide (NO) in the presence of thiols . This suggests that the oxadiazole moiety in the target compound may also participate in similar reactions under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The presence of a trifluoromethoxy group is likely to increase the lipophilicity of the molecule, while the heterocyclic components may contribute to its potential biological activity. The optical properties of related oxadiazole derivatives have been studied, showing absorption in the UV range and blue-green emissions, which could be relevant for the target compound's potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex heterocyclic compounds like "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" involves multiple steps, including reactions with various reagents to introduce different functional groups and structural motifs. For instance, the synthesis and spectral characterization of phthalazinone derivatives, which share similar heterocyclic structures, involve reactions with electrophilic reagents and carbon donors to create a variety of derivatives for further study (Mahmoud et al., 2012). These processes are critical for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science.
Medicinal Chemistry Applications
Compounds with complex heterocyclic structures, similar to "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione," often exhibit a wide range of biological activities. For example, the conversion of certain tetrahydropyridine-3-carboxylic acid methyl esters to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases the potential of such compounds in developing new therapeutic agents with favorable effects (Furrer et al., 1994). Furthermore, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the importance of heterocyclic compounds in drug discovery and development (Abu‐Hashem et al., 2020).
Chemical Properties and Reactivity
The chemical properties and reactivity of such complex molecules are of great interest in synthetic chemistry and materials science. For instance, the study of the NO-generating properties of oxadiazolo[3,4-d]pyrimidine-5,7-dione oxides demonstrates the potential utility of these compounds in generating biologically relevant species under physiological conditions (Sako et al., 1998). Additionally, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety shows the advancements in synthetic methodologies to efficiently create structurally complex and functionally diverse compounds (Shaaban, 2008).
Eigenschaften
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4/c1-11-23-16(24-30-11)15-14-4-2-3-9-25(14)18(28)26(17(15)27)10-12-5-7-13(8-6-12)29-19(20,21)22/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXIUJBEYHYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)




![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)






![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)
